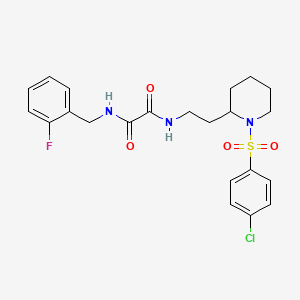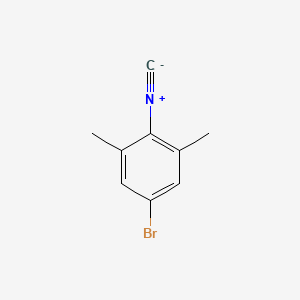
5-Bromo-2-isocyano-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-isocyano-1,3-dimethylbenzene is an organic compound with the CAS Number: 24139-49-9 . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, isocyano, and two methyl groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.07 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用
Synthesis and Derivatives
5-Bromo-2-isocyano-1,3-dimethylbenzene has been explored in various synthetic pathways. For instance, a study by Courtin, Tobel, and Doswald (1978) delves into the synthesis of sulfonated derivatives of dimethylbenzenes, which could include structures similar to this compound (Courtin, Tobel, & Doswald, 1978). Similarly, Christl and Groetsch (2000) describe the preparation of cyclohexa-1,2,4-triene from brominated dienes, which could relate to brominated dimethylbenzenes (Christl & Groetsch, 2000).
Bromination and Functionalization
Aitken et al. (2016) investigated the bromination of dimethylbenzene derivatives and their subsequent conversion into sulfur-functionalized benzoquinones, which is relevant to the study of bromo-dimethylbenzenes (Aitken, Jethwa, Richardson, & Slawin, 2016). Jutzi, Heidemann, Neumann, and Stammler (1992) describe a process for dehydrobromination reactions leading to various functionalized compounds, which may be applicable to this compound (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Structural Characterization and Reaction Studies
Studies like that of Sharma, Gupta, Gautam, and Gupta (2002) on the synthesis of phenothiazines via Smiles rearrangement could provide insights into reaction mechanisms involving bromo-dimethylbenzene compounds (Sharma, Gupta, Gautam, & Gupta, 2002). Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, and Zherikova (2015) conducted a thermochemical study of halogen-substituted methylbenzenes, which could be relevant for understanding the properties of this compound (Verevkin et al., 2015).
特性
IUPAC Name |
5-bromo-2-isocyano-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAYDRXLUUULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

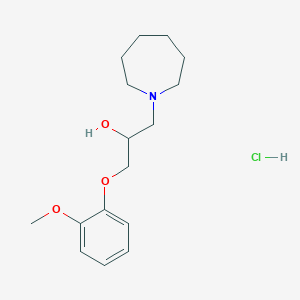

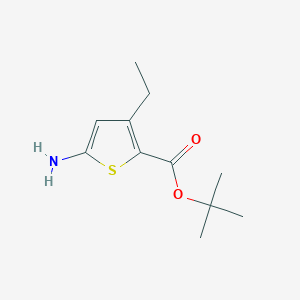
![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)
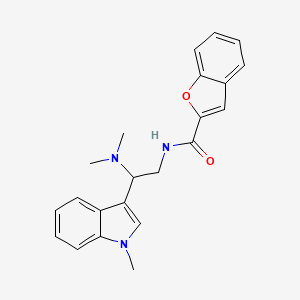

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

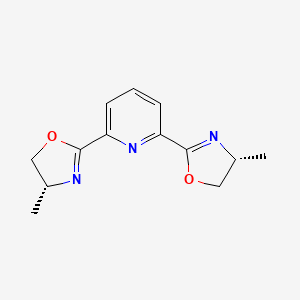
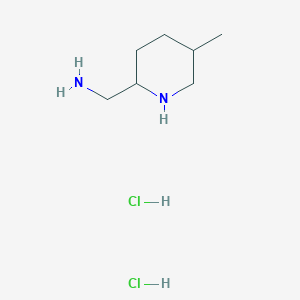
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)
